

Synthesis of Copper(II) Nitrate Hydrate from Copper Metal: A Technical Guide

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Compound of Interest

Compound Name: Copper(II) nitrate hydrate

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This guide provides a comprehensive overview of the synthesis of **copper(II) nitrate hydrate** from copper metal, intended for researchers, scientists, and professionals in drug development. The document details the underlying chemical principles, experimental protocols, and safety considerations for this common laboratory procedure.

Introduction

Copper(II) nitrate, in its hydrated form ($\text{Cu}(\text{NO}_3)_2 \cdot x\text{H}_2\text{O}$), is a blue crystalline solid with significant applications in various fields, including organic synthesis, as a catalyst, in textile dyeing, and pyrotechnics.[1] The synthesis from copper metal and nitric acid is a classic and illustrative example of a redox reaction. This process involves the oxidation of copper metal by nitric acid, which is itself reduced, leading to the formation of copper(II) ions, nitrogen oxides, and water.[2][3] The resulting copper(II) ions and nitrate ions from the acid then form copper(II) nitrate. The degree of hydration of the final product depends on the crystallization conditions. The most common hydrates are the trihydrate and hexahydrate.[4]

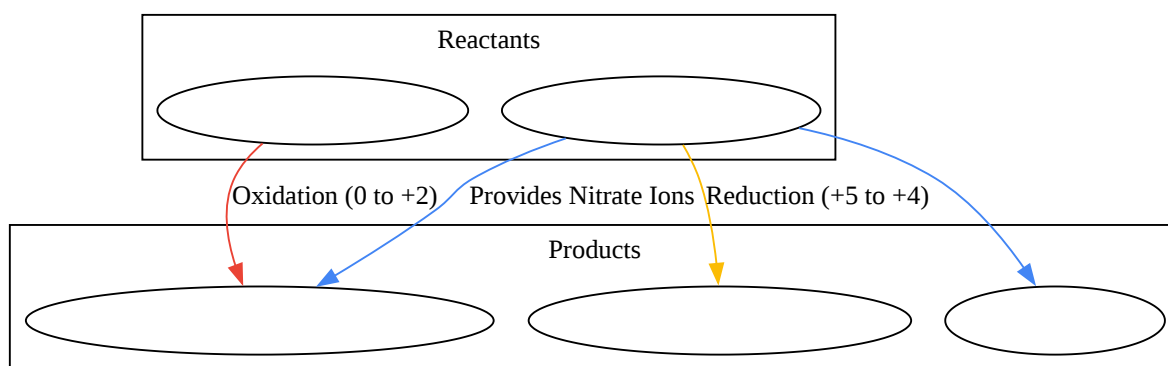
Chemical Reaction and Stoichiometry

The reaction between copper metal and nitric acid can proceed via different pathways depending on the concentration of the nitric acid.

- **With Concentrated Nitric Acid:** The reaction is vigorous, producing nitrogen dioxide (NO_2), a toxic reddish-brown gas.[3][5] The balanced chemical equation for this reaction is: $\text{Cu(s)} + 4\text{HNO}_3(\text{aq, conc}) \rightarrow \text{Cu}(\text{NO}_3)_2(\text{aq}) + 2\text{NO}_2(\text{g}) + 2\text{H}_2\text{O(l)}$ [4][6]

- With Dilute Nitric Acid: The reaction is less vigorous and primarily produces nitrogen monoxide (NO), a colorless gas that readily oxidizes to nitrogen dioxide in the air.[5] The balanced chemical equation is: $3\text{Cu(s)} + 8\text{HNO}_3\text{(aq, dil)} \rightarrow 3\text{Cu(NO}_3)_2\text{(aq)} + 2\text{NO(g)} + 4\text{H}_2\text{O(l)}$ [5]

For the purpose of this guide, the focus will be on the reaction with concentrated nitric acid due to its more common use in laboratory preparations for achieving a complete and faster reaction.



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Experimental Protocol

This protocol outlines the synthesis of copper(II) nitrate trihydrate ($\text{Cu(NO}_3)_2 \cdot 3\text{H}_2\text{O}$) from copper metal and concentrated nitric acid.

3.1. Materials and Equipment

- Copper metal (turnings, wire, or powder)
- Concentrated nitric acid (65-70%)
- Distilled or deionized water
- Beaker or Erlenmeyer flask

- Heating mantle or hot plate
- Stirring rod or magnetic stirrer
- Fume hood
- Buchner funnel and filter paper
- Vacuum flask
- Crystallizing dish or beaker
- Desiccator

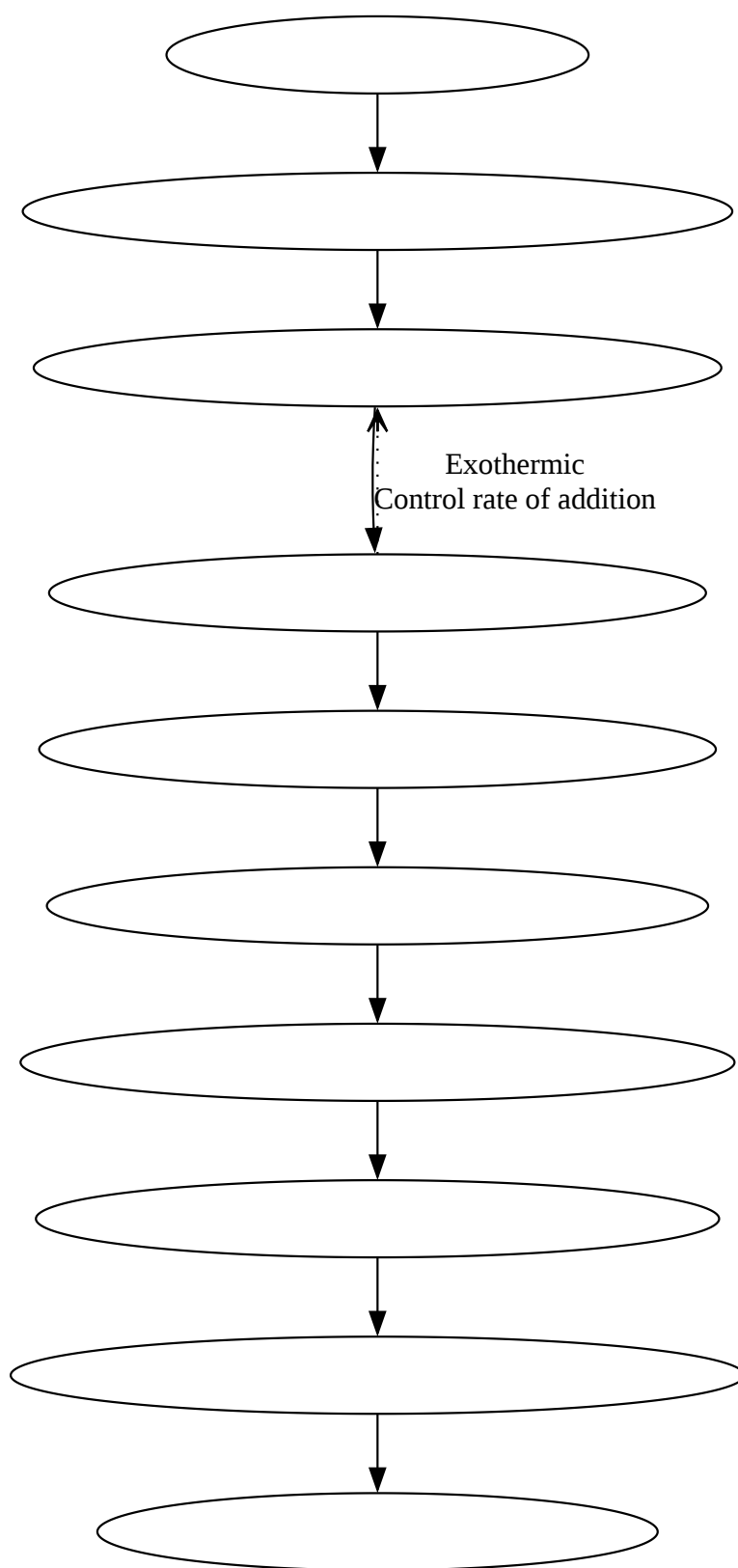
3.2. Safety Precautions

- Nitric Acid: Concentrated nitric acid is a strong oxidizing agent and is highly corrosive. It can cause severe burns to the skin and eyes and is harmful if inhaled.[7][8] Always handle nitric acid in a well-ventilated fume hood.[7][9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or butyl rubber), safety goggles, a face shield, and a lab coat.[8][9]
- Nitrogen Dioxide Gas: The reaction produces nitrogen dioxide (NO_2), a toxic and corrosive gas.[10][11] Inhalation can cause severe respiratory irritation, which may be delayed.[7] The entire experiment must be conducted in a functional fume hood.
- Copper(II) Nitrate: Copper(II) nitrate is a moderate skin and eye irritant and is toxic if ingested.[1]
- Exothermic Reaction: The reaction is exothermic and can cause the solution to heat up significantly, potentially leading to splashing.[3][5] Add the reactants slowly and with cooling if necessary.

3.3. Step-by-Step Procedure

- Preparation of Reactants: Weigh out the desired amount of copper metal. For example, to synthesize approximately 10 grams of copper(II) nitrate trihydrate, use about 2.6 grams of copper metal.[11]

- **Reaction Setup:** Place the copper metal in a beaker or Erlenmeyer flask of appropriate size. The reaction should be carried out in a fume hood.
- **Addition of Nitric Acid:** Slowly add concentrated nitric acid to the copper metal. A vigorous reaction will commence, producing a reddish-brown gas (NO_2).^[3] The solution will turn green and then blue.^{[3][5]} For 2.6 grams of copper, approximately 16 mL of 65% nitric acid will be required, based on stoichiometry. It is advisable to use a slight excess of copper to ensure all the nitric acid reacts.
- **Reaction Completion:** Continue the reaction until the evolution of brown fumes ceases, indicating that the copper has completely reacted.^[5] The reaction is exothermic and may reach temperatures of 60-70°C.^{[3][5]} Gentle heating can be applied to ensure the reaction goes to completion, but avoid boiling, which can decompose the nitric acid.
- **Filtration:** If any unreacted copper remains, filter the hot solution through a Buchner funnel to remove the solid.
- **Crystallization:** Transfer the clear blue solution to a crystallizing dish or beaker. Allow the solution to cool slowly to room temperature. Blue crystals of **copper(II) nitrate hydrate** will form. To increase the yield, the solution can be gently concentrated by heating before cooling, but overheating should be avoided to prevent the formation of basic copper nitrate.^[4]
- **Isolation and Drying of Crystals:** Isolate the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold distilled water to remove any residual acid. It is crucial not to heat the hydrated crystals to dry them, as this will cause decomposition to copper(II) oxide.^{[4][12]} The crystals should be dried in a desiccator over a suitable drying agent (e.g., anhydrous calcium chloride).^[12]



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Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of copper(II) nitrate trihydrate.

Parameter	Value	Notes
Reactants		
Copper (Cu)	Molar Mass: 63.55 g/mol	
Nitric Acid (HNO ₃)	Molar Mass: 63.01 g/mol	Typically used as a 65-70% aqueous solution.
Stoichiometry		
	Based on the reaction with concentrated nitric acid.	
Molar Ratio (Cu:HNO ₃)	1:4	[4][6]
Product		
Copper(II) Nitrate Trihydrate (Cu(NO ₃) ₂ ·3H ₂ O)	Molar Mass: 241.60 g/mol	[4][12]
Reaction Conditions		
Temperature	20 - 70 °C	The reaction is exothermic and self-sustaining once initiated. [3][5][13] Some protocols suggest a range of 20-100°C for industrial processes.[13]
Pressure	Atmospheric	For standard laboratory synthesis. Industrial processes may utilize elevated pressures (0.05 - 0.5 MPa).[13]
Reaction Time	1 - 10 hours	Dependent on the scale, temperature, and form of copper used.[13] For laboratory scale, the reaction is often complete when gas evolution stops.[5]
Yield		
Theoretical Yield	3.80 g of Cu(NO ₃) ₂ ·3H ₂ O per 1 g of Cu	Calculated based on the stoichiometry of the balanced

		chemical equation.
Actual Yield	Variable	Depends on the efficiency of crystallization and recovery. Typically high for this reaction.

Conclusion

The synthesis of **copper(II) nitrate hydrate** from copper metal and nitric acid is a straightforward yet illustrative chemical transformation. The procedure demands careful attention to safety, particularly due to the corrosive nature of nitric acid and the evolution of toxic nitrogen dioxide gas. By following the detailed protocol and adhering to the safety guidelines, high-purity crystals of **copper(II) nitrate hydrate** can be reliably produced for use in further research and development applications. The quantitative data provided allows for precise control over the stoichiometry and an estimation of the expected yield.

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